molecular formula C18H21N3O4 B5866636 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol

Cat. No.: B5866636
M. Wt: 343.4 g/mol
InChI Key: DLAZZMNIQIPAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol is a complex organic compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenylpiperazine, which is then reacted with a suitable aldehyde to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the desired piperazine derivative. The final step involves nitration of the phenol ring under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and vascular smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used for treating benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a nitrophenol moiety is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-18-5-3-2-4-15(18)20-10-8-19(9-11-20)13-14-6-7-17(22)16(12-14)21(23)24/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAZZMNIQIPAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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